2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound that has garnered attention for its potential use in various industries. It is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves reacting with certain substances under basic conditions, followed by the removal of specific groups and reductive amination . A series of novel derivatives of this compound were designed, synthesized, and evaluated for their biological activities .Molecular Structure Analysis
The molecular formula of this compound is C21H22N6O2. The molecular weight is 390.447. The structure of the compound was confirmed by spectral data .Chemical Reactions Analysis
This compound has been found to inhibit the catalytical activity of certain enzymes at tested concentrations . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 390.447 and a molecular formula of C21H22N6O2. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Compounds structurally related to "2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide" are frequently explored in the context of developing new therapeutic agents due to their potential biological activities. For instance, novel benzodifuranyl derivatives, including various heterocyclic compounds such as thiazolopyrimidines, have been synthesized for their anti-inflammatory and analgesic properties. These compounds are screened as cyclooxygenase inhibitors, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underscores the utility of these molecules in medicinal chemistry for discovering new drugs with potential therapeutic applications.
Biological and Pharmacological Research
In the realm of pharmacological research, the structural motifs similar to "this compound" have been identified as key frameworks in developing drugs targeting specific receptors or enzymes. For example, piperazine and pyridine derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating modest to variable activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in developing new antimicrobial agents.
Targeted Drug Development
Another significant application involves targeting specific receptors, such as dopamine receptors, to develop novel therapeutics for neurological disorders. Research into G protein-biased dopaminergics based on pyrazolo[1,5-a]pyridine substructures has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Antitumor Applications
Furthermore, bis-indole derivatives featuring pyridine or piperazine linkers have shown significant antitumor activity. These compounds were evaluated in human cell lines, revealing that pyridine derivatives exhibited greater activity compared to piperazine derivatives. Such studies are crucial for understanding the structure-activity relationships that guide the design of new antitumor agents (Andreani et al., 2008).
Future Directions
The future directions for this compound involve further development and evaluation of its biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological and therapeutic value .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function, which could contribute to its biological and therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be influenced by various environmental factors. These include the pH and composition of the biological medium, the presence of other molecules and ions, and the temperature. Changes in these factors can affect the compound’s solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their structure and function .
Cellular Effects
2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMTNMDGKAVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.